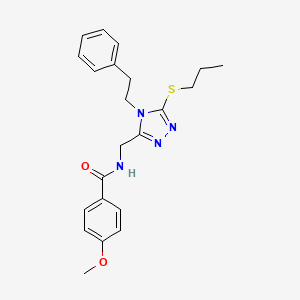
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MPPT and is a potent and selective antagonist of the melanocortin-1 receptor (MC1R). The MC1R is a G protein-coupled receptor that is involved in regulating skin pigmentation, inflammation, and immune responses. MPPT has been extensively studied for its potential use in treating various skin disorders, including skin cancer, psoriasis, and vitiligo.
Mecanismo De Acción
MPPT is a selective antagonist of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, which is involved in regulating skin pigmentation. By blocking the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, MPPT inhibits the production of melanin in melanocytes, which can help reduce hyperpigmentation. MPPT also has anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPPT inhibits the production of melanin in melanocytes by blocking the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide. MPPT also has anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPT has several advantages for lab experiments. It is a potent and selective antagonist of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, which makes it a valuable tool for studying the role of the 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide in regulating skin pigmentation, inflammation, and immune responses. Additionally, MPPT has been extensively studied for its potential use in treating various skin disorders, which makes it a valuable tool for drug development. However, the synthesis of MPPT is a complex process that requires specialized equipment and expertise, which can limit its availability and use in some labs.
Direcciones Futuras
There are several future directions for research on MPPT. One area of research is the development of more efficient synthesis methods for MPPT, which could increase its availability and use in labs. Another area of research is the development of more potent and selective 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide antagonists, which could lead to the development of more effective treatments for skin disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPPT and its potential use in treating other conditions beyond skin disorders.
Métodos De Síntesis
The synthesis of MPPT involves a series of chemical reactions starting with the condensation of 4-methoxybenzoyl chloride with N-(4-phenethyl-5-propylthio-1,2,4-triazol-3-yl)methylamine. The resulting intermediate is then treated with benzoyl chloride to yield MPPT. The synthesis of MPPT is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MPPT has been extensively studied for its potential use in treating various skin disorders. In vitro studies have shown that MPPT inhibits the production of melanin in melanocytes, which can help reduce hyperpigmentation. MPPT has also been shown to have anti-inflammatory properties, which make it a potential treatment for psoriasis and other inflammatory skin conditions. Additionally, MPPT has been shown to have a protective effect against UV-induced skin damage, making it a potential treatment for skin cancer.
Propiedades
IUPAC Name |
4-methoxy-N-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-3-15-29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)16-23-21(27)18-9-11-19(28-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFAKDHJVWDJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2792255.png)
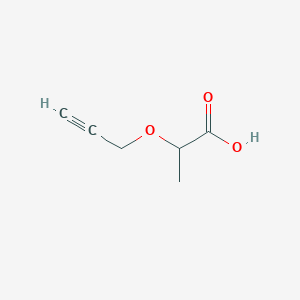
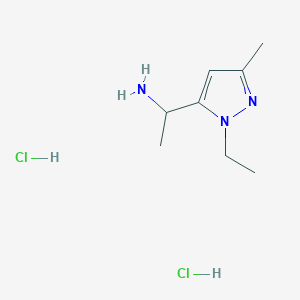
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2792263.png)
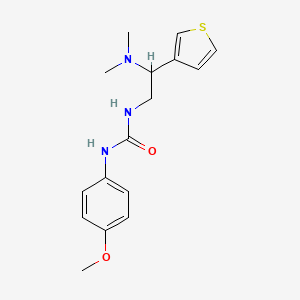
![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)
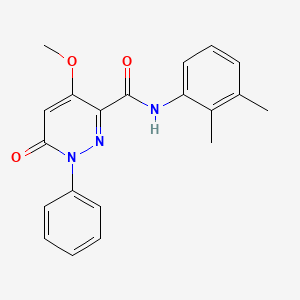
![4-[(3-Fluorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2792270.png)
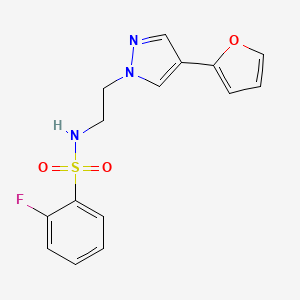
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)
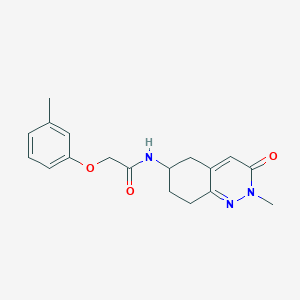
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)
![4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2792277.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)